molecular formula C8H8N2 B1295258 2-Methylimidazo[1,2-A]pyridine CAS No. 934-37-2

2-Methylimidazo[1,2-A]pyridine

Cat. No.: B1295258
CAS No.: 934-37-2
M. Wt: 132.16 g/mol
InChI Key: BZACBBRLMWHCNM-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is known for its significant biological activities and is often studied for its potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system that includes an imidazole ring and a pyridine ring, with a methyl group attached to the second position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst, which leads to the formation of the imidazo[1,2-A]pyridine core. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and an isocyanide react together to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through metal-free direct synthesis methods. These methods are environmentally friendly and involve the use of green chemistry principles. For example, the condensation of 2-aminopyridine with aldehydes under mild conditions without the use of metal catalysts is a preferred approach .

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including halogenation, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Halogenation: The compound reacts with halogens such as bromine and iodine to form halogenated derivatives.

    Oxidation: Oxidative coupling reactions can be used to introduce additional functional groups into the molecule.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other substituents, such as alkyl or aryl groups.

Major Products Formed: The major products formed from these reactions include halogenated derivatives, oxidized compounds, and substituted imidazo[1,2-A]pyridine derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatile reactivity and wide range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZACBBRLMWHCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239410
Record name 2-Methylimidazo(1,2-a)pyridine
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-37-2
Record name 2-Methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylimidazo(1,2-a)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-2-aminopyridine (1.4 g, 12.5 mmol) was reacted with β-bromo-α-keto-(4-chloropropoxy)propiophenone as described in Example 8. The resulting product was reacted with dibutylamine as described in Example 8 to produce 2.9 g (75% yield) of the free base of the title compound which was converted to the HCl salt, mp 210° C. to 212° C. IR(KBr): 3460, 2640, 1650 cm-1. MS: 421 (M+). 1H NMR (CD3OD): δ8.89 (s, 1H), 8.77 (d, J=7.5 Hz, 2H), 8.12 (d, J=8.9 Hz, 2H), 7.77 (s, 1H), 7.48 (d, J=7.5 Hz, 2H), 7.20 (d, J=8.9 Hz, 2H), 4.30 (t, J=5.7 Hz, 2H), 3.38-3.16 (m, 6H), 2.65 (s, 3H), 2.35 (m, 2H), 1.81-1.34 (m, 8H), 1.02 (m, 6H).
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
β-bromo-α-keto-(4-chloropropoxy)propiophenone
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 5 g of 2-amino pyridine and 250 ml of acetone were added at ambient temperature to a mixture of 7.25 g of 1 bromo 2-propanone and 20 ml of acetone and the mixture was refluxed for 30 minutes. Using the procedure of Stage C of Example 22, 5.3 g of the expected product were obtained in the form of an orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
1
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5 g of 2-amino pyridine and 250 ml of acetone were added at ambient temperature to a mixture of 7.25 g of 1 bromo 2-propanone and 20 ml of acetone and the mixture was refluxed for 30 minutes. Using the procedure of Stage C of Example 22, 5.3 g of the expected product were obtained in the form of an orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
1
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 2-aminopyridine (9.4 g), chloroacetone (9.5 ml), and ethanol (25 ml) was heated and stirred for 5 hours on an oil bath at 100° C. After that, the reaction solution was concentrated under reduced pressure, and extracted with ethyl acetate-aqueous potassium carbonate solution. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to a column chromatography using NH silica gel with 20 to 30% ethyl acetate/hexane to yield the title compound (5.5 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylimidazo[1,2-A]pyridine
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2-Methylimidazo[1,2-A]pyridine
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Customer
Q & A

Q1: What is the structure and molecular formula of 2-methylimidazo[1,2-a]pyridine?

A1: this compound is a heterocyclic compound with the molecular formula C8H8N2. It features a fused imidazole and pyridine ring system with a methyl group at the 2-position.

Q2: What are the primary synthetic routes for producing this compound derivatives?

A2: Common synthetic approaches involve the reaction of 2-aminopyridines with various reagents:

  • Cyclocondensation with α-haloketones: This method typically employs ethyl 2-chloroacetoacetate [, ] or ethyl 3-bromolevulinate [] to form the imidazo[1,2-a]pyridine core.
  • Reaction with 2-alkoxypropenals: These reagents act as synthetic equivalents of methylglyoxal, facilitating the construction of the fused ring system [].

Q3: What are the key structural features of this compound derivatives that influence their antiulcer activity?

A: Studies using substituted 2-methylimidazo[1,2-a]pyridines as antiulcer agents revealed that the “extended” conformation, rather than the "folded" conformation, is crucial for activity []. Specifically, trans isomers mimicking this extended conformation exhibited notable gastric antisecretory activity [].

Q4: How does the substitution at the 3-position of the this compound scaffold affect its antiulcer activity?

A: Research indicates that while 3-position modifications may not significantly impact antisecretory activity, they can influence cytoprotective properties []. For instance, introducing specific substituents like those found in compound 19c (8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine) resulted in promising cytoprotective activity comparable to the known agent SCH-28080 [].

Q5: Can this compound derivatives act as bradykinin B2 receptor antagonists?

A: Yes, specific this compound derivatives have demonstrated potent and selective antagonism of the bradykinin B2 receptor [, , , , ]. These compounds often feature a characteristic 8-[[3-(N-acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy] moiety attached to the core structure [, ].

Q6: Can this compound derivatives inhibit PI3 kinase p110α?

A: Yes, compounds like 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a) exhibit p110α inhibitory activity []. Further structural optimization led to even more potent derivatives with improved selectivity over other PI3K isoforms [].

Q7: What biological activities have been reported for this compound-3-carboxylic acids?

A7: this compound-3-carboxylic acids have been investigated for various pharmacological activities, including:

  • Anti-inflammatory activity [, ]
  • Analgesic activity [, ]
  • Antipyretic activity [, ]
  • Ulcerogenic activity [, ]

Q8: What antimicrobial properties have been observed in this compound derivatives?

A8: Several studies have investigated the antimicrobial potential of this compound class:

  • Antimycobacterial activity: Some thiazolidine and spirothiazolidine derivatives demonstrated minimal antituberculous activity [].
  • General antibacterial activity: Derivatives containing pyridine, thiazole, or pyrazole moieties showed varying degrees of antibacterial activity against specific bacteria [].
  • Broad-spectrum antimicrobial activity: Arylhydrazones of 4-[(this compound-3-yl)azo]benzoic acid hydrazide exhibited activity against Escherichia coli, with some showing activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa [].

Q9: Has this compound been investigated in the context of bioluminescence?

A: Interestingly, 3-hydroxy-2-methylimidazo[1,2-a]pyridine, a derivative of this compound, exhibited biological activity with both Oplophorus and Cypridina luciferases, demonstrating its potential as a model luciferin compound [].

Q10: What is the role of the 2,6-dichloro substitution on the benzyl moiety in this compound-based bradykinin B2 antagonists?

A: Molecular modeling studies suggest that the 2,6-dichloro substituents play a critical role in stabilizing the bioactive conformation of these antagonists []. They likely contribute to interactions with hydrophobic pockets within the B2 receptor [].

Q11: What alternative heterocyclic scaffolds have been explored as bioisosteres for the imidazo[1,2-a]pyridine moiety in B2 antagonists?

A: Research aimed at optimizing the core structure of B2 antagonists led to the identification of several bioisosteric heterocycles, including quinoline derivatives [, ]. Notably, compound FR173657, incorporating a quinoline ring, displayed potent B2 receptor antagonism and excellent oral bioavailability [, ].

Q12: Are there any reported 5-hydroxytryptamine receptor 4 (5-HT4) agonists based on the this compound scaffold?

A: Yes, CJ-033,466 (5-amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-α]pyridine-8-carboxamide) represents a potent and selective 5-HT4 receptor partial agonist []. This compound demonstrated superior selectivity compared to other 5-HT4 agonists like cisapride and exhibited promising gastroprokinetic effects in preclinical models [].

Q13: Can modifications to the this compound core structure influence its interaction with proton pump inhibitors?

A: Research suggests that incorporating glucopyranosyl moieties onto the 2-methylimidazo[1,2-α]pyridine scaffold can result in potent, reversible proton pump inhibitors []. This modification potentially offers a safer alternative to irreversible inhibitors by avoiding the formation of covalent bonds with the H+/K+-ATPase enzyme [].

Q14: What are the potential applications of this compound derivatives in cardiovascular diseases?

A: While specific applications are still under investigation, a recent patent application suggests the potential use of novel 6-hydrogen-substituted this compound-3-carboxamides for treating and/or preventing cardiovascular diseases []. This application highlights the ongoing interest in exploring this compound class for various therapeutic purposes.

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